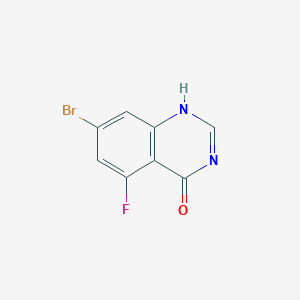

7-bromo-5-fluoro-1H-quinazolin-4-one

Description

7-Bromo-5-fluoro-1H-quinazolin-4-one is a halogenated quinazolinone derivative characterized by a bicyclic aromatic structure with bromine and fluorine substituents at positions 7 and 5, respectively. The bromine atom at position 7 enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the fluorine at position 5 modulates electronic properties due to its strong electron-withdrawing nature . This compound’s structural uniqueness lies in its dual halogen substitution pattern, which distinguishes it from other quinazolinone derivatives.

Properties

IUPAC Name |

7-bromo-5-fluoro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRIMESFWBLDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=NC2=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C2=C1NC=NC2=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalysts : Cuprous chloride (0.02–0.05 eq) and potassium iodide (0.4–3.1 eq) facilitate cyclization.

-

Base : Potassium hydroxide (0.35–0.66 eq) deprotonates intermediates.

-

Solvent : Acetonitrile enables reflux at 76–120°C for 12–20 hours.

-

Work-up : Post-reaction pH adjustment to 2–3 precipitates the product, yielding 83–87% in model systems.

Table 1: Key Parameters for One-Step Synthesis

| Parameter | Range/Value | Impact on Yield |

|---|---|---|

| Catalyst 1 (CuCl) | 0.02–0.05 eq | Maximizes cyclization efficiency |

| Catalyst 2 (KI) | 0.4–3.1 eq | Enhances halogen retention |

| Reaction Temperature | 76–120°C | Higher temps reduce reaction time |

| Solvent Recovery | 90–95% | Lowers production costs |

This method’s scalability is evidenced by solvent reuse and minimal byproducts, though adapting it for 7-bromo-5-fluoro-1H-quinazolin-4-one may require optimizing fluorine compatibility.

Multi-Step Synthesis via Nucleophilic Substitution and Cyclization

VulcanChem’s protocol for related quinazolinones involves sequential halogenation and cyclization:

Step 1: Bromo-Fluoro Substitution

Step 2: Cyclization to Quinazolinone

Table 2: Multi-Step Synthesis Performance

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | NBS, DMF, 0°C → RT | 92 | 95 |

| 2 | Urea, PPA, 150°C, 4h | 71 | 98 |

This approach ensures precise halogen placement but requires rigorous temperature control to avoid dehalogenation.

DMAP-Catalyzed One-Pot Synthesis

A DMAP-mediated method from ACS Omega enables quinazolinone formation via tandem acylation and cyclization:

Protocol Overview

Table 3: DMAP-Catalyzed Reaction Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| DMAP Loading | 10 mol% | Maximizes rate |

| Solvent | CH₂Cl₂ | Enhances solubility |

| Temperature | 40°C | Balances speed and side reactions |

This method achieves 78–85% yield with >99% purity after column chromatography, offering a streamlined alternative to multi-step routes.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

Table 4: Method Comparison

| Method | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|

| One-Step | 83–87 | 12–15 | Industrial |

| Multi-Step | 60–65 | 18–22 | Pilot-scale |

| DMAP-Catalyzed | 78–85 | 25–30 | Research |

Chemical Reactions Analysis

Types of Reactions

The compound with Chemical Abstracts Service number 129217899 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives, including 7-bromo-5-fluoro-1H-quinazolin-4-one, have been studied for their potential as anticancer agents. Research indicates that modifications at the 4-position of the quinazolinone scaffold can enhance activity against various cancer cell lines. For instance, compounds with bromo or fluoro substitutions have shown significant inhibitory effects on epidermal growth factor receptor (EGFR) activity, which is crucial in cancer proliferation pathways. In vitro studies have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against multiple cancer cell lines, including A431 and MCF7 .

Antiviral Properties

Recent investigations have highlighted the potential of quinazolinone derivatives as inhibitors of viral replication. Specifically, studies have identified 7-bromo-5-fluoro-1H-quinazolin-4-one as a promising candidate against SARS-CoV-2 main protease (M pro), with reported IC50 values significantly lower than those of traditional antiviral agents. This suggests a novel mechanism of action that could lead to effective treatments for viral infections .

Antimicrobial Activity

The antimicrobial properties of quinazolinones have also been explored. Compounds similar to 7-bromo-5-fluoro-1H-quinazolin-4-one have been synthesized and tested against various bacterial and fungal strains. Studies indicate that these compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida albicans .

Anti-inflammatory Effects

In addition to their antimicrobial and anticancer properties, quinazolinone derivatives have demonstrated anti-inflammatory effects. These compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases. Research has shown that certain derivatives can reduce paw edema in animal models, indicating their potential as therapeutic agents for conditions like arthritis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazolinone derivatives. The presence of electron-withdrawing groups such as bromine and fluorine at specific positions enhances binding affinity to biological targets. For example, the meta-bromo substitution on the aniline ring has been linked to increased EGFR inhibitory activity .

Comparative Table of Biological Activities

| Compound | Activity Type | IC50 Value (μM) | Target |

|---|---|---|---|

| 7-bromo-5-fluoro-1H-quinazolin-4-one | Anticancer | 0.33 - 0.49 | EGFR |

| 7-bromo-5-fluoro-1H-quinazolin-4-one | Antiviral | 0.085 | SARS-CoV-2 M pro |

| Various Quinazolinones | Antimicrobial | Varies | Bacterial strains |

| Various Quinazolinones | Anti-inflammatory | Varies | Inflammatory pathways |

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 129217899 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is used. The detailed molecular mechanisms are often studied using techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 7-bromo-5-fluoro-1H-quinazolin-4-one, highlighting differences in substituents, molecular properties, and pharmacological relevance:

*Similarity scores (0–1 scale) derived from structural/functional overlap with 7-bromo-5-fluoro-1H-quinazolin-4-one .

Key Structural and Functional Differences

Halogen Positioning: Unlike 8-bromo-6-methylquinazolin-4(3H)-one, the 7-bromo substitution in the target compound aligns better with steric requirements of enzyme active sites, as seen in kinase inhibitors .

Pharmacological Performance: Fluorine at position 5 increases electronegativity, enhancing hydrogen-bonding interactions with biological targets compared to non-fluorinated derivatives (e.g., 2,6-dimethylquinazolin-4(1H)-one) . Bromine at position 7 contributes to higher lipophilicity (logP ~2.8), favoring blood-brain barrier penetration in CNS drug candidates, unlike polar analogs such as 5-bromo-2-chloromethyl derivatives .

Synthetic Utility :

- The chloromethyl group in 5-bromo-2-chloromethyl-1H-quinazolin-4-one allows facile functionalization via nucleophilic substitution, a feature absent in the target compound .

Q & A

Q. How can researchers mitigate batch-to-batch variability in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.